Bromodifluoroacetyl bromide

Description

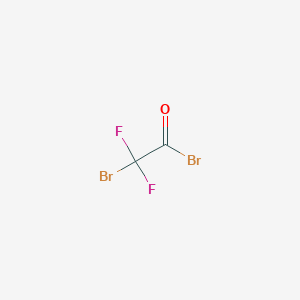

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTUTWXODRBCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371235 | |

| Record name | 2-bromo-2,2-difluoroacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-12-9 | |

| Record name | 2-bromo-2,2-difluoroacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Bromodifluoroacetyl bromide from 1,1-difluoroethylene"

An In-depth Technical Guide to the Synthesis of Bromodifluoroacetyl Bromide from 1,1-Difluoroethylene

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Bromodifluoroacetyl Moiety

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The bromodifluoroacetyl group (BrCF₂CO-) is a particularly valuable building block, serving as a versatile precursor for a wide range of more complex fluorinated structures.[3][4] Its utility is derived from the unique electronic properties conferred by the two fluorine atoms and the reactive handles provided by the bromine atom and the acyl bromide. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, with a primary focus on a practical and scalable route originating from the readily available starting material, 1,1-difluoroethylene (vinylidene fluoride).

Synthetic Strategy: A Multi-Step Pathway from 1,1-Difluoroethylene

The synthesis of this compound from 1,1-difluoroethylene is a multi-step process that involves the sequential transformation of the olefin.[5][6][7] This pathway is advantageous due to the relatively low cost of the starting material and the well-understood nature of the individual reactions. The overall transformation can be logically divided into three key stages:

-

Free-Radical Bromination of 1,1-difluoroethylene to produce 1,2-dibromo-1,1-difluoroethane.

-

Dehydrobromination of the resulting dibromoethane to yield 1,1-dibromo-2,2-difluoroethylene.

-

Oxidative Cleavage of the dibromodifluoroethylene to form the target molecule, this compound.

This guide will dissect each of these stages, providing not only the procedural steps but also the underlying chemical principles and critical process parameters that ensure a successful and reproducible synthesis.

Stage 1: Free-Radical Bromination of 1,1-Difluoroethylene

The first step in this synthetic sequence is the addition of bromine across the double bond of 1,1-difluoroethylene. This reaction proceeds via a free-radical chain mechanism, which is initiated by ultraviolet (UV) light.[6][8]

Mechanism Insight: The UV irradiation facilitates the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•).[8] These radicals then initiate a chain reaction, adding to the electron-rich double bond of the 1,1-difluoroethylene. The propagation steps involve the formation of a bromo-difluoroethyl radical, which then abstracts a bromine atom from another molecule of Br₂ to form the product and a new bromine radical, thus continuing the chain. This method is highly efficient, often leading to quantitative yields.[6]

Stage 2: Dehydrobromination to 1,1-Dibromo-2,2-difluoroethylene

The 1,2-dibromo-1,1-difluoroethane produced in the first stage is then subjected to dehydrobromination to form 1,1-dibromo-2,2-difluoroethylene. This elimination reaction is typically carried out in an aqueous alkaline medium, such as with sodium hydroxide.[5][6]

Causality of Experimental Choice: The use of a strong base is essential to abstract a proton from the carbon bearing the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent C-H bond, facilitating its removal. The subsequent elimination of a bromide ion results in the formation of the C=C double bond.

Stage 3: Autooxidation to this compound

The final and most critical step is the oxidation of 1,1-dibromo-2,2-difluoroethylene. This is achieved through autooxidation, by reacting the olefin with oxygen.[5][6][7][9] This reaction leads to the formation of this compound, although it is important to note that a mixture of products can be formed.

Process Considerations: The autooxidation of CF₂=CBr₂ with oxygen typically yields a mixture containing this compound and dibromofluoroacetyl fluoride.[5][6][7] The reaction can achieve high overall yields (around 90%), with the desired this compound being the major component (approximately 53%).[5][6][7] Subsequent purification, typically by fractional distillation, is necessary to isolate the target compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from 1,1-difluoroethylene to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of the procedures described in the literature.[5][6][7] Warning: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reactants: 1,1-Difluoroethylene (gas), Bromine (liquid), Sodium Hydroxide, Oxygen (gas).

-

Solvents: Water (deionized).

-

Equipment: Gas cylinder with regulator for 1,1-difluoroethylene, UV photoreactor, three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, gas inlet tube, distillation apparatus.

Step-by-Step Procedure

Step 1: Synthesis of 1,2-Dibromo-1,1-difluoroethane

-

Set up the photoreactor and charge it with liquid bromine.

-

Cool the reactor and begin bubbling 1,1-difluoroethylene gas through the bromine while irradiating with a UV lamp. The reaction is typically carried out without a solvent.[6]

-

Maintain the reaction temperature between 40-60°C.[7]

-

Continue the gas addition until the characteristic red-brown color of bromine disappears, indicating complete consumption.

-

Wash the crude product with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a water wash.

-

The resulting 1,2-dibromo-1,1-difluoroethane can be used in the next step, often without further purification.

Step 2: Synthesis of 1,1-Dibromo-2,2-difluoroethylene

-

In a three-neck flask equipped with a stirrer, condenser, and dropping funnel, prepare an aqueous solution of sodium hydroxide.

-

Add the crude 1,2-dibromo-1,1-difluoroethane dropwise to the stirred alkaline solution.

-

The dehydrobromination is typically performed at a moderately elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate.[5]

-

After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.

-

The organic layer containing 1,1-dibromo-2,2-difluoroethylene is then separated from the aqueous layer.

Step 3: Synthesis of this compound

-

The crude 1,1-dibromo-2,2-difluoroethylene is placed in a suitable reactor equipped with a gas inlet.

-

Oxygen gas is bubbled through the liquid at a controlled rate.

-

The reaction is an autooxidation and may not require external heating, but monitoring the temperature is crucial.

-

The reaction progress can be monitored by techniques such as GC-MS.

-

Upon completion, the resulting mixture contains this compound as the major product.[5][6]

-

The final product is isolated and purified by fractional distillation under reduced pressure.

Quantitative Data Summary

| Stage | Reactants | Key Conditions | Product | Typical Yield | Reference(s) |

| 1 | 1,1-Difluoroethylene, Bromine | UV irradiation | 1,2-Dibromo-1,1-difluoroethane | Quantitative | [6] |

| 2 | 1,2-Dibromo-1,1-difluoroethane, NaOH | Aqueous alkaline medium | 1,1-Dibromo-2,2-difluoroethylene | ~63% (overall from CF₂=CH₂) | [6] |

| 3 | 1,1-Dibromo-2,2-difluoroethylene, Oxygen | Autooxidation | This compound | ~90% (mixture), ~53% (of the mixture) | [5][6][7] |

Alternative Synthesis via Oleum Oxidation

For the sake of providing a comprehensive overview, it is pertinent to mention an alternative and widely patented route to bromodifluoroacetyl halides. This method involves the oxidation of various 1,1-difluoro-1,2-dibromodihaloethanes (CF₂BrCBrXY, where X, Y = Br or Cl) using oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[5][6][9]

This process typically involves heating the halogenated ethane with oleum (50-70% SO₃ content) at temperatures between 40°C and 100°C.[6][9] The resulting bromodifluoroacetyl halide (bromide or chloride, depending on the starting material) is vaporized from the reaction medium and collected.[6] While effective, this method involves handling highly corrosive oleum and often requires the use of mercury-based catalysts, which presents significant environmental and safety challenges.[5][6]

Safety and Handling

Critical Warning: this compound and its precursors are hazardous chemicals. All handling must be performed in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (a substance that irritates the eyes and causes tears).[11] Inhalation may be harmful, and it reacts violently with water. Precursors like bromine are also highly toxic and corrosive.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and appropriate protective clothing.[10]

-

Respiratory Protection: Use in a fume hood. If there is a risk of inhalation, a self-contained breathing apparatus (SCBA) must be used.[10]

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area, away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen).

-

Ground all equipment to prevent static discharge.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][11]

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get immediate medical attention.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[10][11]

-

Conclusion

The synthesis of this compound from 1,1-difluoroethylene represents a robust and scalable method for producing this valuable synthetic intermediate. While the multi-step nature of the process requires careful control over each reaction, the underlying chemistry is well-established. The free-radical bromination and subsequent dehydrobromination are high-yielding steps, and the final autooxidation provides a direct, albeit non-selective, route to the desired acyl bromide. As with all chemical syntheses involving hazardous materials, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for a successful and safe outcome. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this important fluorinated building block.

References

- Process for the production of bromo difluoro acetyl compounds. (n.d.). Google Patents.

- Drivon, G., Gillet, J.-P., & Ruppin, C. (n.d.). Method for preparing bromodifluoroacetic compounds. Google Patents.

- Drivon, G., Gillet, J.-P., & Ruppin, C. (n.d.). Method for preparing bromodifluoroacetic compounds. Google Patents.

-

SAFETY DATA SHEET. (2005, January 12). Exposome-Explorer. Retrieved from [Link]

- Preparation method of ethyl bromodifluoroacetate. (n.d.). Google Patents.

- Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. (n.d.). Google Patents.

-

Copper-Catalyzed Difluoroalkylation Reaction. (2022, December 2). MDPI. Retrieved from [Link]

- Method for preparing bromodifluoroacetic compounds. (n.d.). Google Patents.

-

Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. (2024, April 19). PubMed. Retrieved from [Link]

-

PREPARATION OF 2-BROMOETHYL TETRAFLUOROCHLOROSULFATE FOR THE SYNTHESIS OF BROMODIFLUOROACETIC ACID DERIVATIVES. (n.d.). Fluorine Notes. Retrieved from [Link]

-

Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

Bromodifluoroacetyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fluoroalkylation reactions in aqueous media: a review. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Fluoroalkylation Reactions in Aqueous Media: A Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated Free Radicals. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Google Patents.

-

Bromodifluoroacetylchloride - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]

Sources

- 1. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Bromodifluoroacetyl Bromide: Properties, Reactivity, and Applications

Abstract

Bromodifluoroacetyl bromide (BrCF₂COBr) is a highly reactive and specialized chemical reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a halogenated acyl bromide, its utility lies in its ability to serve as a compact and efficient building block for the introduction of the bromodifluoromethyl or difluoroacetyl moieties into a wide array of molecular scaffolds. The presence of both bromine and fluorine atoms imparts unique electronic properties that influence the reactivity and the characteristics of the resulting products. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory professionals and drug development scientists.

Physicochemical and Safety Profile

This compound is a dense, fuming liquid that demands careful handling due to its corrosive and lachrymatory nature.[1] Its high reactivity is intrinsically linked to its hazardous properties, necessitating stringent safety protocols.

Core Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1796-12-9 | [2][3][4] |

| Molecular Formula | C₂Br₂F₂O | [2][4] |

| Molecular Weight | 237.83 g/mol | [2][3][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 82.8°C at 760 mmHg | [2] |

| Density | 2.478 g/cm³ | [2] |

| Purity | Typically ≥97% | [3] |

Safety and Handling

As a highly reactive acyl halide, this compound poses significant health and safety risks. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]

-

Corrosivity and Reactivity: The compound reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] This hydrolysis releases hydrogen bromide, a toxic and corrosive gas.[5][6] Therefore, all operations must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Personal Protective Equipment (PPE): Handling requires comprehensive PPE, including chemical-resistant gloves, a full-face shield, safety goggles, and protective clothing to prevent any contact with the skin or eyes.[1][2][7] Work must be performed exclusively within a certified chemical fume hood to avoid inhalation of its vapors, which are strong irritants to the respiratory system and mucous membranes.[1][2][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2][7] Refrigeration is often recommended to maintain product quality.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through oxidative or hydrolytic processes from heavily halogenated ethane or ethene precursors. These methods are often designed to generate the acyl bromide for immediate consumption in subsequent synthetic steps, circumventing purification of the often-unstable intermediate.

Synthesis via Oxidation

One established method involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen. This reaction proceeds to yield a mixture containing this compound and dibromofluoroacetyl fluoride.[8][9] The resulting mixture of acid halides can then be used directly in reactions, for example, with an alcohol to form the corresponding esters.[10]

Synthesis via Hydrolysis with Oleum

A more common and controlled industrial method involves the reaction of 1,1-difluorotetrabromoethane (CF₂BrCBr₃) with oleum (fuming sulfuric acid, H₂SO₄·xSO₃).[8][11] The high concentration of sulfur trioxide (SO₃) acts as a powerful hydrolyzing and oxidizing agent, converting the tribromomethyl group into an acyl bromide.

The process involves heating the starting material with oleum, typically containing 50-70% SO₃.[10] The this compound product is more volatile than the starting material and can be continuously distilled from the reaction mixture as it forms.[8][10] This technique is advantageous as it drives the reaction to completion and separates the product from the non-volatile sulfuric acid and byproducts.

Caption: Synthesis of this compound via Oleum Hydrolysis.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is the primary site for nucleophilic attack. The molecule's functionality is a classic example of nucleophilic acyl substitution.[12]

The presence of the α-bromo and two α-fluoro substituents significantly enhances the electrophilicity of the carbonyl carbon through a strong inductive electron-withdrawing effect. This makes the compound exceptionally reactive towards a wide range of nucleophiles, often more so than its non-fluorinated counterparts.

General Reaction with Nucleophiles

The core utility of this compound is its reaction with nucleophiles (Nu⁻ or :Nu-H) to introduce the bromodifluoroacetyl group (-COCF₂Br). The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the bromide leaving group.

Caption: General Mechanism for Nucleophilic Acyl Substitution.

Specific Reactions and Protocols

A. Reaction with Alcohols (Esterification) this compound reacts readily with alcohols (ROH) to form bromodifluoroacetate esters (BrCF₂COOR). These esters are valuable synthetic intermediates themselves, being more stable and easier to handle than the parent acyl bromide.

-

Causality: The reaction is typically performed at low temperatures (e.g., 0-30°C) to control the exothermic reaction and minimize potential side reactions.[8][10] The alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction is often carried out using the alcohol as the solvent if it is inexpensive and readily available.

Protocol: Synthesis of Ethyl Bromodifluoroacetate (BDFAE) [8]

-

Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place 100 g of absolute ethanol. Cool the flask to 0°C in an ice bath.

-

Addition: Add this compound (generated in situ or from a commercial source) dropwise to the cooled ethanol with vigorous stirring. Maintain the temperature below 30°C.[8]

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Workup: The reaction mixture can be stripped of excess ethanol under reduced pressure. The resulting crude product is often washed with a dilute sodium sulfite solution to remove any residual bromine or acidic impurities, followed by a water wash.[8]

-

Purification: The organic phase is dried over an anhydrous salt (e.g., MgSO₄) and purified by fractional distillation under reduced pressure to yield pure ethyl bromodifluoroacetate.

B. Reaction with Water (Hydrolysis) Exposure to moisture leads to rapid hydrolysis, forming bromodifluoroacetic acid (BrCF₂COOH) and hydrogen bromide gas.[10] This reactivity underscores the necessity of anhydrous handling conditions.

C. Reaction with Amines (Amidation) With primary or secondary amines (RNH₂ or R₂NH), this compound undergoes amidation to produce N-substituted bromodifluoroacetamides (BrCF₂CONHR or BrCF₂CONR₂). This reaction is a fundamental method for incorporating the bromodifluoroacetyl moiety into nitrogen-containing molecules.

Applications in Drug Development and Advanced Synthesis

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. This compound is a key reagent in this field, providing a direct route to molecules containing the valuable -CF₂Br group.

Role as a Fluorinated Building Block

The primary application of this compound is as a precursor for synthesizing more complex fluorinated molecules. Its derivatives, particularly bromodifluoroacetic acid and its esters, are versatile intermediates for pharmaceuticals and agrochemicals.[9][10] The strategy of "bromination" or introducing halogen bonds can favorably alter drug-target interactions, potentially increasing therapeutic activity.[13][14] While bromination can sometimes increase toxicity, its benefits in modifying metabolism and duration of action are well-documented.[13][14]

Synthetic Workflow in Drug Discovery

The use of this compound typically occurs early in a synthetic sequence to build a core molecular fragment that is later elaborated into a final drug candidate.

Caption: Role of this compound in a Drug Discovery Workflow.

Spectroscopic Characterization

While detailed public spectra for this compound are scarce, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like bromodifluoroacetyl chloride.[15][16][17]

| Spectroscopy | Expected Chemical Shift / Wavenumber | Assignment & Notes |

| ¹⁹F NMR | Singlet | The two fluorine atoms are chemically equivalent, resulting in a single resonance. |

| ¹³C NMR | ~160-165 ppm (triplet) | C =O (Carbonyl carbon). |

| ~90-100 ppm (triplet) | C F₂Br (Alpha-carbon). The signal is a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). | |

| IR | ~1800 cm⁻¹ (strong) | C=O stretch (acyl bromide). This is a characteristic strong absorption for this functional group. |

Conclusion

This compound is a potent and highly selective reagent for the introduction of the bromodifluoroacetyl group. Its high reactivity, driven by the strong inductive effects of its halogen substituents, makes it an invaluable tool for synthetic chemists. While its hazardous nature demands rigorous safety precautions, its utility in creating complex fluorinated molecules, particularly for pharmaceutical and agrochemical applications, is well-established. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively leverage this powerful synthetic building block.

References

- Gueguen, P., & Lantz, A. (2003). Method for preparing bromodifluoroacetic compounds. (U.S. Patent No. US20030032836A1).

- Gueguen, P., & Lantz, A. (2003). Process for the production of bromo difluoro acetyl compounds. (European Patent No. EP1270540A1).

- Gueguen, P., & Lantz, A. (2005). Method for preparing bromodifluoroacetic compounds. (U.S. Patent No. US6906219B2).

-

bromodifluoroacetyl chloride | CAS#:3832-48-2. Chemsrc. [Link]

-

Chemical Properties of Bromodifluoroacetylchloride (CAS 3832-48-2). Cheméo. [Link]

- Lantz, A., & Gueguen, P. (2002). Method for preparing bromodifluoroacetic compounds. (Korean Patent No. KR20020096912A).

-

Ussatayeva, G., & Aljofan, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Ussatayeva, G., & Aljofan, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 92(4), e848. [Link]

-

Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 9. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 10. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 11. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. guidechem.com [guidechem.com]

- 16. Bromodifluoroacetylchloride (CAS 3832-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

The Core Mechanism of Bromodifluoroacetyl Bromide in Difluoroacetylation: A Technical Guide for Researchers

Introduction: The Rising Prominence of the Difluoroacetyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. Among the various fluorinated motifs, the difluoroacetyl group (–C(O)CF₂–) has garnered significant attention. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Bromodifluoroacetyl bromide and its derivatives, such as ethyl bromodifluoroacetate, have emerged as powerful and versatile reagents for the direct introduction of this valuable functional group. This technical guide provides an in-depth exploration of the mechanistic underpinnings of difluoroacetylation reactions utilizing these reagents, with a focus on transition-metal-catalyzed and photoredox-mediated pathways. Understanding these mechanisms is paramount for researchers aiming to leverage this chemistry for the synthesis of novel therapeutics and agrochemicals.

The Heart of the Reaction: Generation of the Difluoroacetyl Radical

The utility of this compound and its esters in difluoroacetylation hinges on their ability to serve as precursors to the key reactive intermediate: the difluoroacetyl radical (•CF₂C(O)R). The generation of this radical is typically achieved through a single-electron transfer (SET) process, which can be initiated by either a transition-metal catalyst or a photocatalyst.

Transition-Metal Catalysis: The Role of Copper

Copper catalysis is a prevalent and robust strategy for difluoroacetylation.[1][2] In a typical copper-catalyzed cycle, a low-valent copper(I) species acts as the electron donor. The reaction is initiated by the reduction of the carbon-bromine bond in the bromodifluoroacetyl derivative, leading to the formation of the difluoroacetyl radical and a copper(II) species.[1] The choice of ligands, such as diamines, can significantly influence the reactivity and stability of the copper catalyst, preventing the formation of less reactive cuprate structures and facilitating the catalytic cycle.[3][4]

Photoredox Catalysis: A Mild and Efficient Approach

Visible-light photoredox catalysis offers a mild and efficient alternative for generating the difluoroacetyl radical.[1][5] In this approach, a photocatalyst, upon excitation by light, can either be reductively or oxidatively quenched. In the context of difluoroacetylation with bromodifluoroacetyl derivatives, an excited photocatalyst can donate an electron to the reagent, cleaving the C-Br bond and generating the desired radical. This method avoids the need for stoichiometric metallic reductants and often proceeds at ambient temperature.[6][7]

Mechanistic Pathways of Difluoroacetylation

Once the difluoroacetyl radical is generated, it can engage in a variety of transformations, leading to the desired difluoroacetylated product. The specific pathway is dependent on the nature of the substrate and the reaction conditions.

Copper-Catalyzed Difluoroacetylation of Alkenes: An Atom Transfer Radical Addition (ATRA) Process

The copper-catalyzed bromodifluoroacetylation of alkenes is a prime example of an Atom Transfer Radical Addition (ATRA) process.[8][9] The catalytic cycle can be delineated as follows:

-

Radical Generation: A Cu(I) complex reduces ethyl bromodifluoroacetate to generate the •CF₂CO₂Et radical and a Cu(II)-Br species.

-

Radical Addition: The electrophilic •CF₂CO₂Et radical adds to the alkene, forming a new carbon-centered radical intermediate.

-

Atom Transfer: The resulting alkyl radical abstracts a bromine atom from the Cu(II)-Br species, furnishing the bromodifluoroacetylated product and regenerating the Cu(I) catalyst.

This mechanism is supported by the absence of byproducts from hydrodifluoroacetylation, which would be expected if the alkyl radical was trapped by a hydrogen source.[8][9]

Experimental Protocol: Copper-Catalyzed Bromodifluoroacetylation of Styrene

-

To a solution of styrene (1.0 mmol) in a suitable solvent (e.g., DMSO), add ethyl bromodifluoroacetate (1.5 mmol), Cu(I)Br (10 mol%), and a ligand such as TMEDA (20 mol%).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Copper-Catalyzed C-H Difluoroacetylation of Heteroarenes

The direct C-H difluoroacetylation of heteroarenes, such as quinoxalinones, represents a highly atom-economical approach.[10] The mechanism is believed to proceed through a radical pathway, as evidenced by control experiments where the reaction is inhibited by radical scavengers like TEMPO and BHT.[11]

-

Radical Generation: As in the previous example, a Cu(I) catalyst initiates the formation of the •CF₂CO₂Et radical from ethyl bromodifluoroacetate.

-

Radical Addition to Heteroarene: The difluoroacetyl radical adds to the electron-rich C-H bond of the quinoxalinone, forming a radical intermediate.

-

Oxidation and Deprotonation: The radical intermediate is then oxidized, likely by a Cu(II) species, to a carbocation, followed by deprotonation to afford the C-H difluoroacetylated product and regenerate the active catalyst.

Table 1: Substrate Scope for Copper-Catalyzed C3-H Difluoroacetylation of Quinoxalinones

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-methylquinoxalin-2(1H)-one | 85 |

| 2 | 1-Ethylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-ethylquinoxalin-2(1H)-one | 82 |

| 3 | 1-Benzylquinoxalin-2(1H)-one | 1-benzyl-3-(2,2-difluoro-2-ethoxy-1-oxoethyl)quinoxalin-2(1H)-one | 78 |

| 4 | 1-Phenylquinoxalin-2(1H)-one | 3-(2,2-difluoro-2-ethoxy-1-oxoethyl)-1-phenylquinoxalin-2(1H)-one | 75 |

Yields are representative and may vary based on specific reaction conditions.

Photoredox-Catalyzed Difluoroacetylation

In a photoredox-catalyzed scenario, the mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between an amine, such as TMEDA, and the bromodifluoroacetyl reagent.[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Copper-Catalyzed Difluoroalkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoredox-catalyzed fluorodifluoroacetylation of alkenes with FSO2CF2CO2Me and Et3N·3HF - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Profile of Bromodifluoroacetyl Bromide and Its Analogs

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Bromodifluoroacetyl bromide (BrCF₂COBr), a compound of significant interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide presents a detailed examination of its closest structural analogs: Bromodifluoroacetyl chloride (BrCF₂COCl) and Bromodifluoroacetic acid (BrCF₂COOH). By leveraging the experimentally determined spectroscopic data for these analogs, this document offers expert-predicted spectroscopic profiles for this compound, providing researchers with a valuable reference for its identification and characterization. This guide adheres to the highest standards of scientific integrity, with all data and predictions supported by authoritative sources.

Introduction

This compound is a highly reactive haloacyl bromide, a functional group known for its utility in the synthesis of complex organic molecules. The presence of two fluorine atoms and a bromine atom on the α-carbon, in addition to the acyl bromide functionality, imparts unique electronic properties and reactivity to the molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such reactive species in any synthetic protocol. This guide addresses the current gap in readily available spectroscopic data for this compound by providing a detailed analysis based on its close chemical relatives.

The core logic of this guide is to establish a reliable spectroscopic baseline using well-characterized analogs and then to extrapolate this data to predict the spectral features of the target molecule. This approach is grounded in the fundamental principles of spectroscopy, where the electronic and vibrational properties of a molecule are systematically influenced by the nature of its constituent atoms and functional groups.

Spectroscopic Analysis of Analog Compounds

To build a predictive model for the spectroscopic data of this compound, we will first examine the detailed spectroscopic profiles of Bromodifluoroacetyl chloride and Bromodifluoroacetic acid.

Bromodifluoroacetyl Chloride (BrCF₂COCl)

Bromodifluoroacetyl chloride serves as an excellent analog, differing from the target molecule only by the substitution of a chlorine atom for a bromine atom at the acyl position. This substitution is expected to have a predictable effect on the spectroscopic properties.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Bromodifluoroacetyl chloride is predicted to show two signals corresponding to the carbonyl carbon (C=O) and the bromodifluoromethyl carbon (CBrF₂).

-

C=O Carbon: The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm. The high electronegativity of the halogens will further deshield this carbon.

-

CBrF₂ Carbon: The carbon attached to two fluorine atoms and a bromine atom will exhibit a triplet due to coupling with the two fluorine atoms. The chemical shift will be significantly downfield due to the presence of three electronegative halogens.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent bromine and the carbonyl chloride group. General ranges for trifluoromethyl groups are between -50 to -70 ppm, and the shift for a difluoro group in this environment would be in a similar region.[1][2]

The IR spectrum of Bromodifluoroacetyl chloride will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | ~1815-1785 | Strong |

| C-F Stretch | ~1350-1150 | Strong |

| C-Cl Stretch | ~850-550 | Medium-Strong |

| C-Br Stretch | ~690-515 | Medium-Strong |

Table 1: Predicted Infrared Absorption Frequencies for Bromodifluoroacetyl Chloride.[3][4][5][6][7]

The C=O stretching frequency in acyl chlorides is characteristically high due to the inductive effect of the chlorine atom.[4]

The mass spectrum of Bromodifluoroacetyl chloride will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8]

Key Fragmentation Pathways:

-

Alpha-Cleavage: Loss of the bromine atom to form the [CF₂COCl]⁺ ion.

-

Loss of CO: Fragmentation of the molecular ion or fragment ions with the loss of a neutral carbon monoxide molecule.

-

Halogen Loss: Loss of a chlorine or bromine radical.

Bromodifluoroacetic Acid (BrCF₂COOH)

Bromodifluoroacetic acid provides another valuable point of comparison, with a hydroxyl group replacing the acyl bromide. This will significantly impact the spectroscopic data, particularly in the IR and ¹³C NMR spectra.

¹³C NMR Spectroscopy: Similar to the acyl chloride, two signals are expected.

-

C=O Carbon: The carbonyl carbon of a carboxylic acid is typically found between 170-185 ppm.[9]

-

CBrF₂ Carbon: This carbon will again appear as a triplet due to coupling with the two fluorine atoms, with its chemical shift influenced by the adjacent carboxyl group.

¹⁹F NMR Spectroscopy: A single resonance is expected for the two fluorine atoms. The chemical shift will be influenced by the neighboring bromine and the carboxylic acid group.

The IR spectrum of Bromodifluoroacetic acid will be characterized by the absorptions of the carboxylic acid group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | Strong |

| C-F Stretch | ~1350-1150 | Strong |

| C-Br Stretch | ~690-515 | Medium-Strong |

Table 2: Predicted Infrared Absorption Frequencies for Bromodifluoroacetic Acid.[3][4][5][6][7]

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.

The mass spectrum will show the characteristic bromine isotopic pattern.

Key Fragmentation Pathways:

-

Loss of OH: A prominent peak corresponding to the loss of a hydroxyl radical (M-17).

-

Loss of COOH: A fragment corresponding to the loss of the entire carboxyl group (M-45).

-

Alpha-Cleavage: Loss of the bromine atom.

Predicted Spectroscopic Data for this compound (BrCF₂COBr)

Based on the analysis of its analogs, we can now predict the spectroscopic data for this compound with a high degree of confidence. The primary difference will be the substitution of the acyl chlorine with an acyl bromine.

Predicted NMR Spectra

¹³C NMR Spectroscopy:

| Predicted Chemical Shift (δ) | Assignment | Multiplicity | Rationale |

| ~160-170 ppm | C =O | Singlet | The C=O of an acyl bromide is typically slightly upfield compared to the corresponding acyl chloride. |

| ~90-110 ppm | C BrF₂ | Triplet (¹JCF) | The chemical shift will be in a similar region to the acyl chloride analog, deshielded by three halogens. |

Table 3: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy:

| Predicted Chemical Shift (δ) | Assignment | Multiplicity | Rationale |

| ~ -60 to -75 ppm | CF ₂ | Singlet | The chemical shift is expected to be in a similar range to other bromodifluoroacetyl derivatives. |

Table 4: Predicted ¹⁹F NMR Data for this compound.

Predicted Infrared (IR) Spectrum

The most significant change in the IR spectrum compared to the acyl chloride will be the position of the C=O stretching frequency.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O Stretch (Acyl Bromide) |

| ~1350-1150 | Strong | C-F Stretch |

| ~690-515 | Strong | C-Br Stretch |

Table 5: Predicted Infrared Absorption Frequencies for this compound.

The C=O stretch of an acyl bromide is typically found at a slightly lower wavenumber than the corresponding acyl chloride due to the lower electronegativity and larger mass of bromine.[3][7]

Predicted Mass Spectrum (MS)

The mass spectrum will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks for the molecular ion cluster (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.

Predicted Key Fragments:

-

[M-Br]⁺: Loss of one of the bromine atoms. The resulting fragment will still show the isotopic signature of one bromine atom.

-

[CF₂CO]⁺: Resulting from the loss of both bromine atoms.

-

[CF₂Br]⁺: A common fragment in the mass spectra of brominated fluorocarbons.

-

[COBr]⁺: A fragment containing the carbonyl and one bromine atom.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Sample Preparation:

-

Due to the reactive nature of acyl halides, samples should be prepared in a dry, inert solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

-

The NMR tube must be dry and flushed with an inert gas (e.g., nitrogen or argon) before adding the sample.

-

A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient.

Data Acquisition:

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment should be performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.

-

¹⁹F NMR: A standard ¹⁹F NMR experiment should be run. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[10]

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the preferred method for reactive liquids. A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond).

-

Solution Cell: A solution of the compound in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared and analyzed in a sealed liquid cell.

Data Acquisition:

-

A background spectrum of the empty ATR crystal or the solvent-filled cell should be recorded.

-

The sample spectrum is then acquired and ratioed against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile and thermally stable compounds. A dilute solution in a volatile solvent is injected into the GC.

-

Direct Infusion: For less volatile or thermally sensitive compounds, direct infusion into the ion source via a syringe pump may be used.

Ionization Method:

-

Electron Ionization (EI): This is a common and effective method for inducing fragmentation and providing structural information.

Visualization of Molecular Structures and Relationships

The following diagrams illustrate the molecular structures of this compound and its analogs, as well as the logical workflow for predicting its spectroscopic data.

Caption: Relationship between analog compounds and the target molecule.

Caption: Workflow for predictive spectroscopic analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains scarce in the public domain, a robust and scientifically sound prediction of its NMR, IR, and MS profiles can be achieved through the careful analysis of its close structural analogs, Bromodifluoroacetyl chloride and Bromodifluoroacetic acid. This guide provides researchers with a detailed, data-driven prediction of the key spectroscopic features of this compound, facilitating its unambiguous identification in synthetic and analytical workflows. The provided protocols offer standardized methods for the acquisition of high-quality spectroscopic data for this and related compounds. As new experimental data becomes available, it will be valuable to compare it with the predictions outlined in this technical guide.

References

- Nagashima, H.; Isono, Y.; Iwamatsu, S. (2001). Copper-Catalyzed Cyclization of N-Allylhalodifluoroacetamides: An Efficient Synthesis of α,α-difluoro-γ-lactams. Journal of Organic Chemistry, 66 (1), 315–319.

- Mamata, C.; Heina, M.; Miethchen, R. (2006). Fluorinated acyclo-C-nucleoside analogues from glycals in two steps.

-

SpectraBase. (n.d.). Bromodifluoroacetylchloride. Retrieved from [Link]

-

NIST. (n.d.). Bromodifluoroacetylchloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds (8th ed.). John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013). Organic structures from spectra (5th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. dovepress.com [dovepress.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

The Genesis of a Fluorinated Workhorse: A Technical Guide to the Discovery and First Synthesis of Bromodifluoroacetyl Bromide

For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated building blocks, bromodifluoroacetyl bromide (BrCF₂COBr) stands as a versatile and highly reactive reagent for the introduction of the bromodifluoromethyl group. This in-depth technical guide delves into the core of its origins, exploring the initial discovery and the first successful synthesis of this pivotal compound.

The Dawn of Fluorinated Acyl Halides: A Historical Perspective

The mid-20th century witnessed a surge in the exploration of organofluorine chemistry, driven by the quest for novel materials with unique properties. A significant focus of this era was the development of methods to synthesize highly fluorinated organic compounds. It was within this context of burgeoning scientific inquiry that the groundwork for the synthesis of compounds like this compound was laid. Early pioneers in the field, such as R.N. Haszeldine, were instrumental in developing foundational methods for the preparation of a wide array of fluorinated molecules, including iodo-, bromo-, and chloroalkanes.[1][2][3][4][5] While not directly detailing the synthesis of this compound in the readily available literature, Haszeldine's extensive work on the reactions of fluorocarbon radicals in the early 1950s created a fertile intellectual landscape for subsequent discoveries.

The First Synthesis: The Autooxidation of 1,1-Dibromo-2,2-difluoroethylene

The first documented synthesis of this compound is attributed to H. Cohn and E. D. Bergmann in a 1964 publication in the Israel Journal of Chemistry. Their approach was elegant in its simplicity, utilizing the direct autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen.[6][7] This reaction provided a direct pathway to the desired acyl bromide, albeit as part of a mixture.

Causality Behind the Experimental Choice

The choice of 1,1-dibromo-2,2-difluoroethylene as the starting material was strategic. The electron-withdrawing nature of the two fluorine atoms on one carbon of the olefin makes the double bond susceptible to radical attack. Oxygen, in its triplet ground state, can act as a diradical, initiating a free-radical chain reaction. The subsequent cleavage of the carbon-carbon double bond and oxidation leads to the formation of the corresponding acyl halides. This method represented a departure from more traditional halogenation/oxidation sequences and showcased an innovative use of a readily accessible fluorinated olefin.

The Reaction and Product Profile

The autooxidation of CF₂=CBr₂ with oxygen was reported to proceed with a high yield of approximately 90%. However, the reaction did not yield a single product. Instead, a mixture of two acyl halides was formed:

-

This compound (BrCF₂COBr): 53% of the product mixture.

-

Dibromofluoroacetyl fluoride (Br₂CFCOF): 37% of the product mixture.

The formation of dibromofluoroacetyl fluoride as a significant byproduct can be attributed to the rearrangement and scrambling of halogen atoms under the reaction conditions.

Table 1: Product Distribution from the Autooxidation of CF₂=CBr₂

| Product | Chemical Formula | Percentage of Mixture |

| This compound | BrCF₂COBr | 53% |

| Dibromofluoroacetyl Fluoride | Br₂CFCOF | 37% |

This initial synthesis, while groundbreaking, presented the challenge of separating the two closely related acyl halide products. The subsequent utilization of this mixture often involved direct reaction with a nucleophile, such as an alcohol, to form the corresponding esters, which could then be separated by distillation. For instance, direct reaction of the acyl halide mixture with ethanol at 0°C yielded the corresponding ethyl esters.[6][7]

Experimental Protocol: The First Synthesis of this compound

The following is a detailed, step-by-step methodology for the preparation of the precursor, 1,1-dibromo-2,2-difluoroethylene, and its subsequent autooxidation to this compound, as inferred from secondary sources referencing the work of Cohn and Bergmann.

Synthesis of 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂)

The precursor for the autooxidation is prepared from vinylidene fluoride (CH₂=CF₂) through a two-step process of bromination followed by dehydrobromination.

Step 1: Bromination of Vinylidene Fluoride

-

Reactants: Vinylidene fluoride (gas) and liquid bromine.

-

Conditions: The reaction is carried out without a solvent under UV irradiation.

-

Procedure: Vinylidene fluoride gas is bubbled through liquid bromine while the reaction mixture is exposed to a UV light source. The reaction is reported to proceed with a quantitative yield to form 1,2-dibromo-1,1-difluoroethane (CH₂BrCF₂Br).

-

Causality: The UV irradiation initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals which then add across the double bond of vinylidene fluoride in a free-radical addition reaction.

Step 2: Dehydrobromination of 1,2-Dibromo-1,1-difluoroethane

-

Reactant: 1,2-Dibromo-1,1-difluoroethane.

-

Reagent: Aqueous alkaline medium (e.g., aqueous sodium hydroxide).

-

Procedure: The 1,2-dibromo-1,1-difluoroethane is treated with an aqueous alkaline solution. The elimination of HBr yields 1,1-dibromo-2,2-difluoroethylene.

-

Causality: The strong base abstracts a proton from the carbon bearing the bromine atoms, and in a concerted or stepwise manner, a bromide ion is eliminated, forming the carbon-carbon double bond. The overall molar yield for this two-step process is approximately 63%.[6][7]

Autooxidation of 1,1-Dibromo-2,2-difluoroethylene

-

Reactant: 1,1-Dibromo-2,2-difluoroethylene.

-

Reagent: Oxygen (from air).

-

Procedure: Oxygen is bubbled through the neat 1,1-dibromo-2,2-difluoroethylene. The reaction proceeds to approximately 90% yield, affording a mixture of this compound and dibromofluoroacetyl fluoride.

-

Self-Validation: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the products. The identity of the products in the mixture would have been confirmed by the original researchers through spectroscopic methods available at the time, such as infrared (IR) spectroscopy, and elemental analysis.

Alternative Early Synthetic Approaches

While the autooxidation method stands as the likely first reported synthesis, other early methods for preparing related bromodifluoroacetyl compounds are noteworthy. One such method involves the reaction of 1,1-difluorotetrabromoethane (CF₂BrCBr₃) with 30% oleum (a solution of sulfur trioxide in sulfuric acid) in the presence of mercuric and mercurous sulfate catalysts. After 12 hours under reflux, this compound is distilled and can be trapped with ethanol to form ethyl bromodifluoroacetate with a reported yield of 60.5%.[6][7] This method, while effective, requires the use of toxic mercury catalysts.

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways described.

Caption: Synthetic pathway to this compound via autooxidation.

Caption: Alternative synthesis of this compound using oleum.

Conclusion and Future Perspective

The discovery and initial synthesis of this compound by Cohn and Bergmann through the autooxidation of a gem-difluoroolefin marked a significant advancement in the field of organofluorine chemistry. This pioneering work provided a direct, albeit unselective, route to a highly valuable and reactive fluorinated building block. While modern synthetic methods have evolved to offer greater selectivity and avoid the use of hazardous reagents, understanding the foundational discoveries is crucial for appreciating the progress in the field. The early insights into the reactivity of fluorinated olefins and the development of novel synthetic transformations paved the way for the widespread use of this compound and its derivatives in the synthesis of pharmaceuticals, agrochemicals, and advanced materials that shape our world today.

References

-

Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Journal of the Chemical Society (Resumed), 3761-3768. [Link]

- Drivon, G., Gillet, J., & Ruppin, C. (2003). U.S. Patent No. US20030032836A1. Washington, DC: U.S.

- Drivon, G., Gillet, J., & Ruppin, C. (2005). U.S. Patent No. US6906219B2. Washington, DC: U.S.

-

Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Journal of the Chemical Society (Resumed), 3761. [Link]

-

ResearchGate. (n.d.). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on polyhaloalkanes. II. A facile method for mono-fluorination of α, ω-dihaloperfluoroalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Perfluorocarbons and Semifluorinated Alkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and applications of perfluoro- and polyfluoroethers. Retrieved from [Link]

Sources

- 1. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

Introduction: The Significance of a Highly Activated Electrophile

An In-depth Technical Guide to the Electrophilic Properties of Bromodifluoroacetyl Bromide

This compound (BrCF₂COBr) is a halogenated acyl bromide of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical utility is anchored in its pronounced electrophilic character, driven by the cumulative electron-withdrawing effects of its fluorine and bromine substituents. This guide provides a detailed exploration of the molecular properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind its reactivity and present validated protocols for its use as a potent building block for introducing the valuable bromodifluoroacetyl moiety.

Molecular Structure and the Foundation of Electrophilicity

The exceptional reactivity of this compound originates from its unique electronic structure. The molecule features a carbonyl carbon atom bonded to a bromine atom and a bromodifluoromethyl (-CF₂Br) group. The high electrophilicity of the carbonyl carbon is a result of several converging factors:

-

Inductive Effects: The two fluorine atoms on the α-carbon are intensely electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect is relayed to the carbonyl carbon, significantly reducing its electron density.

-

Acyl Bromide Moiety: The bromine atom of the acyl bromide is a good leaving group and also contributes to the electron-deficient nature of the carbonyl carbon.

-

Carbonyl Oxygen: The inherent electronegativity of the carbonyl oxygen further polarizes the C=O bond, drawing electron density away from the carbon.

This synergistic combination renders the carbonyl carbon exceptionally susceptible to attack by a wide range of nucleophiles, making it a superior acylating agent.

Caption: Electronic effects contributing to the high electrophilicity.

Synthesis Overview

The primary industrial synthesis of this compound involves the reaction of 1,1-difluorotetrabromoethane with oleum (sulfur trioxide in sulfuric acid).[1][2] This process efficiently converts the CBr₃ group into the COBr moiety.

Reaction: CF₂BrCBr₃ + SO₃ (in H₂SO₄) → CF₂BrC(O)Br

An alternative method involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen, which produces a mixture of this compound and dibromofluoroacetyl fluoride.[3][4]

Reactivity Profile: A Potent Acylating Agent

The core of this compound's utility lies in its function as a powerful acylating agent through nucleophilic acyl substitution. The acyl bromide is an excellent leaving group, facilitating rapid reactions with a variety of nucleophiles under mild conditions.

Esterification with Alcohols

This compound reacts readily with primary and secondary alcohols to form bromodifluoroacetate esters, which are valuable intermediates.[2][3] The reaction is typically exothermic and requires temperature control.

General Reaction: CF₂BrC(O)Br + R-OH → CF₂BrC(O)OR + HBr

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the bromide ion, and deprotonation of the oxonium ion yields the final ester product.

Amidation with Amines

Analogous to esterification, the reaction with primary or secondary amines provides bromodifluoroacetamides. This transformation is fundamental in medicinal chemistry for constructing amide bonds, which are prevalent in drug molecules.[5][6] The reaction is generally very fast and often requires cooling, as the high reactivity of the acyl bromide and the higher nucleophilicity of amines compared to alcohols can lead to a vigorous reaction.

General Reaction: CF₂BrC(O)Br + R₂NH → CF₂BrC(O)NR₂ + HBr

An additional equivalent of the amine or a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HBr byproduct.

Hydrolysis

As a highly reactive acyl halide, this compound is extremely sensitive to moisture. It hydrolyzes rapidly in the presence of water to form bromodifluoroacetic acid and hydrogen bromide.[3] This necessitates that all reactions and handling be performed under anhydrous conditions.

Reaction: CF₂BrC(O)Br + H₂O → CF₂BrC(O)OH + HBr

Experimental Protocols and Workflows

The following protocols are representative of the compound's application and are synthesized from established industrial methods.[1][2][3]

Protocol: Synthesis of Ethyl Bromodifluoroacetate (BDFAE)

This protocol describes the in-situ generation of this compound and its subsequent esterification with ethanol.

Materials:

-

1,1-Difluorotetrabromoethane (CF₂BrCBr₃)

-

Oleum (65% SO₃)

-

Ethanol (absolute)

-

Sodium sulfite solution (aqueous)

-

Nitrogen gas

Procedure:

-

Reaction Setup: A two-necked flask equipped with a distillation head and a dropping funnel is charged with 1,1-difluorotetrabromoethane (1.0 eq). A second reactor is charged with ethanol (excess) and maintained at 30°C.

-

Acyl Bromide Formation: The first reactor is heated to 100°C. Oleum (2.3 eq SO₃) is added dropwise over 90 minutes. This compound forms and is continuously distilled as it is formed.

-

Esterification: The distillate containing this compound is directly passed into the second reactor containing ethanol. The esterification reaction occurs in situ.

-

Causality: Continuous removal of the product from the hot, acidic oleum mixture prevents side reactions and degradation. Maintaining the ethanol reactor at 30°C provides sufficient thermal energy for the reaction while minimizing ethanol evaporation.[2]

-

-

Workup: After the addition is complete, the ethanolic solution is stripped with nitrogen gas to remove dissolved HBr. The solution is then washed with an aqueous sodium sulfite solution.

-

Causality: The sodium sulfite wash neutralizes any remaining acidic byproducts and quenches any unreacted bromine species.[2]

-

-

Purification: The organic phase is separated, concentrated on a rotary evaporator, and the resulting crude ethyl bromodifluoroacetate is purified by fractional distillation under reduced pressure to yield a product with >98% purity.[2][4]

Caption: Workflow for the synthesis of ethyl bromodifluoroacetate.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification and handling of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1796-12-9 | [7] |

| Molecular Formula | C₂Br₂F₂O | [7] |

| Molecular Weight | 241.83 g/mol | Calculated |

| Appearance | Colorless to yellow liquid | Inferred |

| Synonyms | 2-Bromo-2,2-difluoroacetyl bromide |[7][8] |

Table 2: Spectroscopic Data (Representative)

| Technique | Expected Signal | Rationale / Notes |

|---|---|---|

| IR (Infrared) | ~1810-1830 cm⁻¹ (Strong) | C=O stretch for an acyl bromide, shifted to higher frequency by electronegative F atoms. |

| ¹⁹F NMR | Singlet | A single environment for the two equivalent fluorine atoms. |

| ¹³C NMR | ~160-165 ppm (C=O) | Carbonyl carbon, deshielded. (Estimate based on analogous structures).[9] |

| | ~110-120 ppm (t, ¹JCF ≈ 300 Hz) | CF₂Br carbon, split into a triplet by the two fluorine atoms. (Estimate based on analogous structures). |

Safety and Handling

This compound is a hazardous substance requiring strict safety protocols. Its high reactivity makes it corrosive and a lachrymator.[7]

-

Hazard Statements: Causes severe skin burns and eye damage (H314).[7][8] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), protective clothing, and splash-proof goggles with a face shield.[8]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[10] Avoid breathing fumes, mists, or vapors. Use in a well-ventilated area.[7][8] Keep away from water and moisture, as it reacts readily.

-

Storage: Store locked up in a cool, dry, well-ventilated area (recommended 2-8°C).[8] Keep container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound stands out as a highly valuable reagent due to its potent and well-defined electrophilic nature. The strong inductive effects of the geminal fluorine atoms activate the acyl bromide moiety, enabling rapid and efficient acylation reactions with a broad range of nucleophiles. Its successful application in forming esters and amides makes it a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Understanding its electronic properties, reactivity, and stringent handling requirements is paramount for leveraging its full synthetic potential safely and effectively.

References

- US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google P

- This compound - Safety D

- EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google P

- US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google P

- SAFETY D

- KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google P

- SAFETY D

- BROMODIFLUOROACETYL CHLORIDE 3832-48-2 wiki.

- This compound - Synquest Labs.

- A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC - NIH.

- BROMOACETYL BROMIDE - Loba Chemie.

- Bromodifluoroacetylchloride - Optional[MS (GC)] - Spectrum - SpectraBase.

- Nucleophilic and Electrophilic Substitutions of Difluoropropargyl Bromides.

- Bromodifluoroacetyl chloride - Fluorochem.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024-06-13).

- Nuclophilic Br- Reagents - Wordpress. (2025-12-25).

- Nucleophilic substitution reactions with nucleophilic fluorinating reagents - ResearchG

- Ethyl bromodifluoroacet

- US2876255A - Preparation of bromo acids and esters - Google P

- Catalytic direct amidations in tert-butyl acet

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. (2024-06-13).

- Spectroscopic Profile of Bromoacetyl Chloride: A Technical Guide - Benchchem.

- Bromoacetyl Chloride: A Technical Guide to a Versatile Bifunctional Electrophile - Benchchem.

- Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021-12-15).

- Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem - NIH.

- Catalytic Direct Amidations in tert-Butyl Acetate using B(OCH 2 CF 3 )

- Ester synthesis by esterific

- Esterification of carboxylic acids with boron trichloride - ElectronicsAndBooks.

Sources

- 1. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 2. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 4. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 5. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Stability and Storage of Bromodifluoroacetyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Reactive Building Block

Bromodifluoroacetyl bromide (BrCF₂COBr), with CAS Number 1796-12-9, is a highly reactive acyl bromide that serves as a valuable building block in organic synthesis, particularly for the introduction of the bromodifluoroacetyl moiety into molecules.[1][2] This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. However, the very reactivity that makes this compound a powerful synthetic tool also presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and explains the chemical principles underpinning these recommendations to ensure its effective use and maintain sample integrity.

Part 1: Chemical Stability and Decomposition Pathways

The stability of this compound is intrinsically linked to its high electrophilicity and the presence of two good leaving groups. While specific stability data is not extensively published, its reactivity profile is characteristic of acyl bromides, indicating a pronounced sensitivity to nucleophiles, particularly water.[3][4][5]

Primary Decomposition Pathway: Hydrolysis

The most significant and rapid decomposition pathway for this compound is hydrolysis. The carbon atom of the carbonyl group is highly electrophilic, readily attacked by water molecules present in the atmosphere or as contaminants in solvents. This reaction is vigorous and exothermic, leading to the formation of bromodifluoroacetic acid and hydrogen bromide gas.[3][6][7] The released hydrogen bromide is corrosive and can further catalyze the degradation of other materials.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a bromide ion to form the protonated carboxylic acid, which is subsequently deprotonated.

Incompatible Materials and Hazardous Reactions

Beyond water, this compound reacts exothermically with a range of other substances. Understanding these incompatibilities is crucial for safe handling and storage.

-